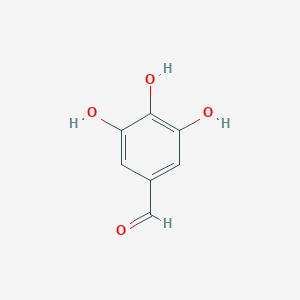

3,4,5-Trihydroxybenzaldéhyde

Vue d'ensemble

Description

Il s'agit d'une poudre cristalline blanche à presque blanche, légèrement soluble dans l'eau et hygroscopique . Ce composé est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It serves as a metabolite in biochemical pathways and is used in studies related to cellular metabolism.

Medicine: It is investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes

Mécanisme D'action

Target of Action

3,4,5-Trihydroxybenzaldehyde, also known as THBA, primarily targets the respiratory system . It has been found to have a dual inhibitory effect on matrix metalloproteinase 9 (MMP-9) , a key enzyme involved in the degradation of extracellular matrix proteins, which plays a crucial role in various physiological and pathological processes.

Mode of Action

THBA interacts with its targets by inhibiting their activity. Specifically, it inhibits the gelatinolytic activity as well as the expression of MMP-9 in TNF-α induced HASMC . This interaction results in changes in the physiological functions of the targets, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of THBA’s action are largely due to its inhibitory effects on MMP-9. By inhibiting this enzyme, THBA can potentially reduce the degradation of extracellular matrix proteins, thereby mitigating tissue damage and inflammation .

Action Environment

The action, efficacy, and stability of THBA can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and metabolism of THBA. Additionally, factors such as pH and temperature can influence the stability of the compound. It’s also important to note that THBA should be stored in a dry, well-ventilated place, away from fire sources and oxidants for safety reasons .

Analyse Biochimique

Biochemical Properties

3,4,5-Trihydroxybenzaldehyde has been found to have a dual inhibitory effect on matrix metalloproteinase 9 . It inhibits gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC .

Cellular Effects

In high-fat diet-induced obese rats, feeding with 3,4,5-Trihydroxybenzaldehyde significantly reduced body weight, adipocyte cell size, and visceral fat mass . It also significantly reduced the concentration of triglyceride and leptin in serum, while the HDL-cholesterol level in serum was significantly increased .

Molecular Mechanism

The molecular mechanism of 3,4,5-Trihydroxybenzaldehyde involves its interaction with matrix metalloproteinase 9 . It inhibits the gelatinolytic activity of this enzyme, as well as its expression in TNF-α induced HASMC .

Temporal Effects in Laboratory Settings

It is known that it is soluble in DMSO and Methanol , and it has a melting point of 211-213°C .

Dosage Effects in Animal Models

In animal models, specifically high-fat diet-induced obese rats, the effects of 3,4,5-Trihydroxybenzaldehyde vary with dosage . At certain dosages, it has been found to significantly reduce body weight, adipocyte cell size, and visceral fat mass .

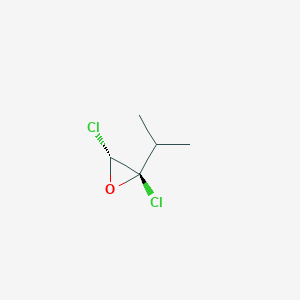

Méthodes De Préparation

Le 1-hydroxypropane-1,2,3-tricarboxylate de sodium hydraté peut être synthétisé par réaction de l'acide isocitrique avec l'hydroxyde de sodium. L'équation de la réaction est la suivante :

C6H8O7+3NaOH→C6H5Na3O7+3H2O

Dans la production industrielle, ce composé peut être dérivé de sources naturelles telles que le sucre, la mélasse, l'amidon ou le glucose par des procédés de fermentation, de séparation et de purification .

Analyse Des Réactions Chimiques

Le 1-hydroxypropane-1,2,3-tricarboxylate de sodium hydraté subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Ce composé a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Biologie : Il sert de métabolite dans les voies biochimiques et est utilisé dans des études relatives au métabolisme cellulaire.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composant dans les formulations pharmaceutiques.

Industrie : Il est utilisé dans la production de polymères biodégradables et comme agent chélateur dans divers procédés industriels

Mécanisme d'action

Le 1-hydroxypropane-1,2,3-tricarboxylate de sodium hydraté exerce ses effets en participant aux voies métaboliques en tant que métabolite endogène. Il interagit avec diverses enzymes et cibles moléculaires, influençant les processus biochimiques tels que le cycle de l'acide citrique .

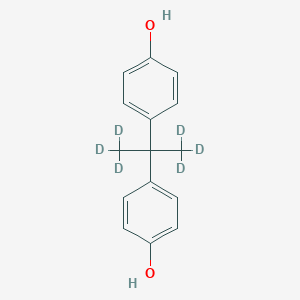

Comparaison Avec Des Composés Similaires

Les composés similaires au 1-hydroxypropane-1,2,3-tricarboxylate de sodium hydraté comprennent :

Citrate de sodium dihydraté :

Isocitrate trisodique : Une autre forme de sel trisodique de l'acide isocitrique, utilisé dans des applications similaires.

Le 1-hydroxypropane-1,2,3-tricarboxylate de sodium hydraté est unique en raison de son rôle spécifique en tant que métabolite endogène et de son implication dans le cycle de l'acide citrique, ce qui le rend précieux pour la recherche biochimique et médicale .

Propriétés

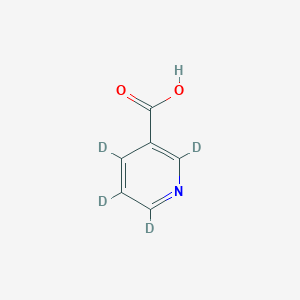

IUPAC Name |

3,4,5-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHEOWNTDJLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159917 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13677-79-7 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13677-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013677797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K4P9N82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

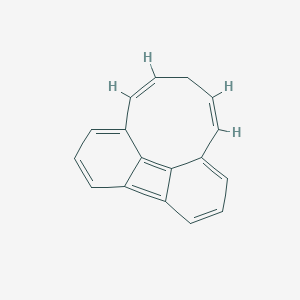

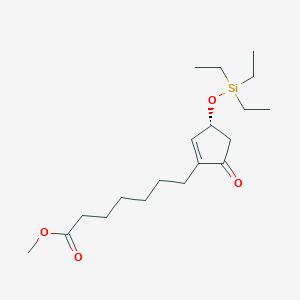

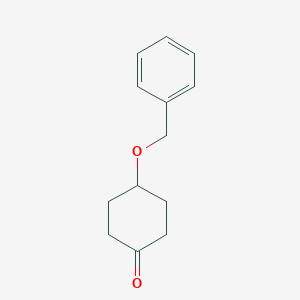

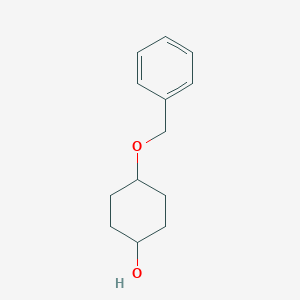

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

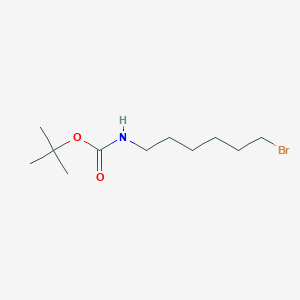

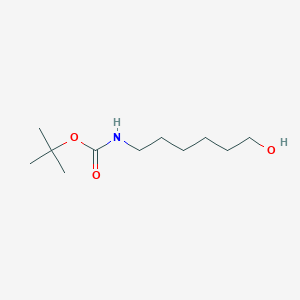

Feasible Synthetic Routes

Q1: What are the potential health benefits of 3,4,5-Trihydroxybenzaldehyde?

A1: Research suggests that 3,4,5-Trihydroxybenzaldehyde (THBA) exhibits promising activities, including:

- Antioxidant properties: THBA demonstrates potent radical scavenging activity, even surpassing standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in certain assays. []

- Hypolipidemic effects: Studies in animal models indicate that THBA may help reduce body fat and lower blood lipid levels, suggesting potential for addressing hyperlipidemia. []

- Inhibition of matrix metalloproteinases (MMPs): THBA demonstrates inhibitory effects on MMP-2 and MMP-9, enzymes implicated in the progression of cardiovascular diseases. This inhibition occurs both through direct enzymatic action and by suppressing MMP-9 expression via the MAPK pathway. []

Q2: What is the mechanism of action for THBA's inhibition of MMP-9?

A2: THBA exhibits a dual inhibitory effect on MMP-9:

- Direct inhibition of gelatinolytic activity: THBA directly inhibits the enzymatic activity of MMP-9. []

- Suppression of MMP-9 expression: THBA downregulates the transcription of MMP-9 mRNA, potentially by inhibiting the DNA binding of transcription factors NF-κB and AP-1. Furthermore, THBA appears to inhibit TNF-α-induced phosphorylation of ERK1/2, p38, and JNK, key components of the MAPK pathway involved in MMP-9 expression. []

Q3: What is the source of 3,4,5-Trihydroxybenzaldehyde?

A3: THBA has been identified in several natural sources:

- Geum japonicum: This plant, belonging to the Rosaceae family, has been found to contain significant amounts of THBA, particularly in its leaves and stems. [, ]

- Boletus scaber (Leccinum scaber): This mushroom species was the first reported natural source of THBA. []

- Croton caudatus var. tomentosus: This plant species has also been identified as a source of THBA. []

Q4: How effective is THBA as an antioxidant compared to other known antioxidants?

A: THBA exhibits potent radical scavenging activity, even exceeding the antioxidant capacity of common standards like BHT, BHA, α-tocopherol, and rosmarinic acid. This was demonstrated through DPPH radical scavenging assays and Rancimat tests using lard and palm oil substrates. []

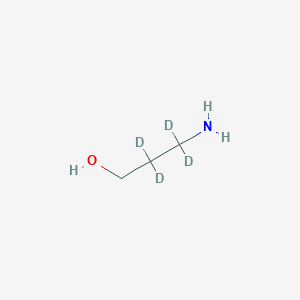

Q5: Are there any studies investigating the use of THBA in drug delivery systems?

A: Yes, researchers have explored using THBA in developing antibiotic nanocarriers. One study demonstrated the creation of pH-responsive nanoparticles by combining THBA, ε-poly-ʟ-lysine, and Cu2+ to encapsulate the antibiotic tobramycin. These nanoparticles exhibited effective antibacterial activity against Pseudomonas aeruginosa and enhanced corneal permeability in animal models, highlighting THBA's potential in targeted drug delivery. []

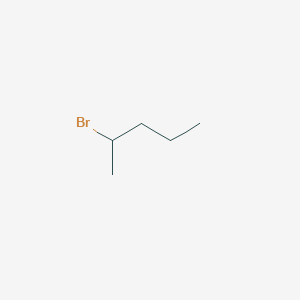

Q6: What is known about the structure-activity relationship (SAR) of THBA and its derivatives?

A: While limited information is available specifically on THBA, studies on related tyrphostin compounds, which are benzylidenemalononitrile derivatives, offer insights. Research suggests that increasing the number of hydroxyl groups on the aromatic ring of these compounds enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. [] This suggests that the hydroxyl groups in THBA may play a significant role in its biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)

![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)